1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest due to their biological activities. In the papers provided, various pyrazole compounds were synthesized using different methods. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Similarly, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a three-component one-pot condensation reaction . These methods typically involve the cyclocondensation of different starting materials, such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by further reactions like basic hydrolysis to yield the corresponding acids or esters.
Molecular Structure Analysis
The molecular structures of the synthesized pyrazole derivatives were extensively studied using various techniques. Single-crystal X-ray diffraction was employed to determine the crystal structures of some compounds, revealing details such as dihedral angles and space groups . Additionally, density functional theory (DFT) calculations were performed to optimize molecular geometries and electronic structures, providing insights into the frontier molecular orbitals and potential electronic transitions within the molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by their molecular structure. For example, the presence of a keto group at position 5 of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was found to be the preferred form in the crystalline state and in DMSO, which is relevant to their antibacterial activity . The reactivity of these compounds with metal ions was also explored, with 1-phenyl-3-methyl-4-benzoylpyrazol-5-one being a promising reagent for the spectrophotometric determination of trace elements .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives were characterized using a variety of techniques. Spectroscopic methods such as NMR, IR, and UV-Visible spectroscopy provided information on the chemical shifts and absorption spectra of the compounds . Thermo gravimetric analysis and thermo-optical studies were used to assess the thermal stability and non-linear optical properties of the compounds, respectively . The intermolecular interactions, such as hydrogen bonding and C-H···π interactions, were also analyzed to understand the stability and supramolecular assembly of the crystal structures .
Scientific Research Applications
Synthesis and Characterization
1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide and its derivatives have been synthesized and characterized, providing foundational knowledge for further chemical and pharmacological studies. For instance, Hassan et al. (2014) described the synthesis and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Additionally, microwave-assisted synthesis techniques have been applied to efficiently produce tetrazolyl pyrazole amides with bacteriocidal, pesticidal, herbicidal, and antimicrobial activities, showcasing the utility of this compound in rapid synthesis methods (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).
Biological Activity and Potential Therapeutic Applications
Research into the derivatives of 1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide has revealed a variety of biological activities, suggesting potential therapeutic applications. For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showing significant antifungal activity against phytopathogenic fungi were synthesized, indicating the compound's utility in developing antifungal agents (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, & Zhaohai Qin, 2015). Moreover, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in cancer and inflammation treatment strategies (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
properties
IUPAC Name |
2-methyl-N-(4-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15-11(7-8-13-15)12(16)14-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMYYIVEWZFVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide |
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